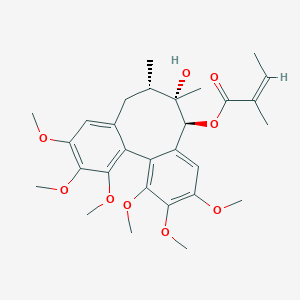

Angeloylgomisin Q

Description

See also: Schisandra chinensis fruit (part of).

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHABJANPSGWEFC-MRFZJNLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72561-28-5 | |

| Record name | Angeloylgomisin Q | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072561285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN Q | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE27L4CC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delving into the Potential Mechanism of Action of Angeloylgomisin Q: A Technical Overview for Researchers

Introduction

Angeloylgomisin Q, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a natural compound of interest for its potential therapeutic properties. While direct and extensive experimental studies on the specific mechanism of action of this compound are limited, a comprehensive understanding can be extrapolated from research on structurally similar lignans from the same plant genus and its extracts. This technical guide synthesizes the available evidence to propose a likely mechanistic framework for this compound, focusing on its potential anti-inflammatory, pro-apoptotic, and signaling modulatory effects. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this class of compounds.

Proposed Core Mechanisms of Action

Based on studies of related gomisins and Schisandra chinensis extracts, the mechanism of action for this compound is likely multifaceted, involving the modulation of key cellular signaling pathways implicated in inflammation, cell survival, and apoptosis.

1. Anti-Inflammatory Effects:

A significant body of research on Schisandra lignans points towards potent anti-inflammatory activity. This is primarily achieved through the inhibition of major inflammatory signaling cascades. For instance, extracts of Schisandra chinensis have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1]. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1].

2. Induction of Apoptosis:

Several lignans isolated from Schisandra berries, such as Gomisin L1, have been demonstrated to induce apoptosis in cancer cells[2]. A common mechanism underlying this effect is the generation of Reactive Oxygen Species (ROS)[2][3]. The accumulation of ROS can lead to cellular stress and trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases.

3. Modulation of Cellular Signaling Pathways:

Network pharmacology studies have suggested that lignans from Schisandra chinensis, including the closely related Angeloylgomisin H, may exert their effects by modulating the PI3K/Akt signaling pathway[4]. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key target in cancer therapy. Furthermore, compounds like Gomisin A have been shown to interfere with the JAK/STAT signaling pathway, leading to cell cycle arrest[5].

Quantitative Data Summary

| Compound | Cell Line | Assay | IC50 | Reference |

| Gomisin C | Rat Neutrophils | Superoxide Anion Formation (FMLP-induced) | 21.5 ± 4.2 µg/ml | [6] |

| Gomisin C | Rat Neutrophils | Superoxide Anion Formation (PMA-induced) | 26.9 ± 2.1 µg/ml | [6] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines a general methodology for assessing the anti-inflammatory and apoptotic effects of a novel compound, based on common practices in the field.

Assessment of Anti-Inflammatory Activity:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LPS Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Assay: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

Apoptosis Assays:

-

Cell Culture: A relevant cancer cell line (e.g., HeLa, A2780) is cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound for 24-48 hours.

-

Cell Viability Assay: Cell viability is assessed using an MTT or WST-1 assay.

-

Annexin V/PI Staining: Apoptotic cells are quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

-

Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assay kits.

-

ROS Measurement: Intracellular ROS levels are determined using a fluorescent probe such as DCFH-DA and analyzed by flow cytometry.

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound, based on the activities of related compounds.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence is lacking, the analysis of structurally related compounds strongly suggests that this compound likely exerts its biological effects through a combination of anti-inflammatory, pro-apoptotic, and cell signaling modulatory activities. The proposed mechanisms, centered around the inhibition of NF-κB, MAPK, and PI3K/Akt pathways, and the induction of ROS-mediated apoptosis, provide a solid foundation for future research.

To definitively elucidate the mechanism of action of this compound, further studies are imperative. These should include in vitro and in vivo experiments to identify its direct molecular targets, validate its effects on the proposed signaling pathways, and determine its therapeutic efficacy in relevant disease models. Such research will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]

- 4. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Angeloylgomisin Q: A Technical Guide to its Discovery, Isolation, and Characterization from Schisandra sphaerandra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Angeloylgomisin Q, a significant dibenzocyclooctadiene lignan derived from the stems of Schisandra sphaerandra. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Introduction

This compound is a naturally occurring lignan that has been identified from Schisandra sphaerandra, a plant with a history of use in traditional medicine.[1] Lignans from the Schisandra genus are well-documented for their diverse biological activities. This compound, in particular, has garnered interest for its potential in Alzheimer's disease research.[1] This guide synthesizes the available information to provide a detailed protocol for its isolation and characterization, based on established phytochemical methodologies for this class of compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection and characterization.

| Property | Value | Reference |

| Molecular Formula | C29H38O9 | [1] |

| Molecular Weight | 530.61 g/mol | [1] |

| Class | Dibenzocyclooctadiene Lignan | [1] |

| Source | Stems of Schisandra sphaerandra | [1] |

| Potential Application | Alzheimer's Disease Research | [1] |

Experimental Protocol: Isolation and Purification of this compound

The following is a representative, detailed protocol for the isolation and purification of this compound from the dried stems of Schisandra sphaerandra. This protocol is based on general methods for isolating lignans from Schisandra species.

Extraction

-

Plant Material Preparation: Air-dried and powdered stems of Schisandra sphaerandra are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against petroleum ether, ethyl acetate, and n-butanol.

-

Fraction Selection: Based on preliminary analysis (e.g., Thin Layer Chromatography - TLC), the ethyl acetate fraction, which is expected to be rich in lignans, is selected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10).

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The combined fractions containing this compound are further purified by Prep-HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Final Purification: The fractions containing pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C-NMR: Determines the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the final structure.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the isolation and analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the discovery, isolation, and characterization of this compound from Schisandra sphaerandra. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers and scientists working on the development of novel therapeutics from natural products. Further investigation into the specific signaling pathways and pharmacological activities of this compound is warranted to fully explore its therapeutic potential.

References

Chemical structure and properties of Angeloylgomisin Q.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin Q, a dibenzocyclooctadiene lignan isolated from the stems of Schisandra sphaerandra, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a review of potential signaling pathways it may modulate, drawing parallels with structurally related compounds. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is classified as a dibenzocyclooctadiene lignan, a class of natural products known for their complex stereochemistry and diverse biological activities.

Chemical Structure:

While a definitive 2D structure diagram from primary literature is pending full-text access, the molecular formula and IUPAC name provide the necessary information to construct its chemical identity.

Physicochemical and Spectral Data Summary:

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₉ | [1][2] |

| Molecular Weight | 530.61 g/mol | [1][2] |

| CAS Number | 72561-28-5 | [1][2] |

| Appearance | White to Yellow Solid | [3] |

| Purity | ≥95% (Commercially available) | [3] |

| Storage | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C |

Note: Detailed, experimentally determined physicochemical properties such as melting point, solubility in various solvents, and partition coefficient (LogP) are not yet publicly available and are likely detailed in the full text of primary research articles.

Biological Activities

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against triple-negative breast cancer cell lines. A study by Ying et al. (2022) evaluated its activity against MDA-MB-231 and HCC-1937 cells[4][5]. While the specific IC₅₀ values from this study require access to the full-text publication, this finding highlights its potential as an anticancer agent.

Potential in Alzheimer's Disease Research

Several sources indicate that this compound has potential for Alzheimer's disease research[6]. The underlying mechanism for this potential is not yet elucidated for this compound itself, but research on other natural products suggests that modulation of pathways related to oxidative stress, neuroinflammation, and protein aggregation are common therapeutic strategies[7][8][9].

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of dibenzocyclooctadiene lignans from Schisandra species, based on available literature. The specific details for this compound are likely described in Ying et al. (2022)[4][5].

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol below is a standard procedure for evaluating the cytotoxicity of compounds against adherent cancer cell lines like MDA-MB-231 and HCC-1937[4][6].

Protocol:

-

Cell Seeding: Plate MDA-MB-231 or HCC-1937 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the activities of other dibenzocyclooctadiene lignans suggest potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in many cancers. Some dibenzocyclooctadiene lignans have been shown to inhibit the NF-κB pathway, suggesting that this compound's cytotoxic effects could be mediated, at least in part, through this mechanism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain natural products, including some lignans, have been found to modulate MAPK signaling. Therefore, it is plausible that this compound may exert its cytotoxic effects by interfering with this pathway.

Future Directions

The preliminary data on this compound are promising, but further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Structural Elucidation: Obtaining and publishing high-resolution 1D and 2D NMR, HRESIMS, and IR spectral data is essential for the definitive confirmation of its structure.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both cancer and neurodegenerative disease models will be crucial for understanding its biological activity.

-

In Vivo Efficacy: Evaluating the anti-tumor and neuroprotective effects of this compound in relevant animal models is a necessary step towards preclinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a dibenzocyclooctadiene lignan with demonstrated cytotoxic activity and potential applications in neurodegenerative disease research. This technical guide has summarized the current knowledge of its chemical and biological properties and provided a framework for its further investigation. As more research becomes available, a clearer picture of the therapeutic utility of this intriguing natural product will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3. MTT assay [bio-protocol.org]

- 5. tandfonline.com [tandfonline.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Angeloylgomisin O | C28H34O8 | CID 91864462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Angeloylgomisin Q: A Technical Overview of its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin Q is a dibenzocyclooctadiene lignan isolated from the stems of Schisandra sphaerandra. Lignans from Schisandra species have garnered significant scientific interest due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. While research on this compound is still in its nascent stages, preliminary studies and the activities of structurally related compounds suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the currently available information on the biological activity and pharmacological profile of this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure

Systematic Name: 2-BUTENOIC ACID, 2-METHYL-, (5S,6S,7S,12AS)-5,6,7,8-TETRAHYDRO-6-HYDROXY-1,2,3,10,11,12-HEXAMETHOXY-6,7-DIMETHYLDIBENZO(A,C)CYCLOOCTEN-5-YL ESTER, (2Z)- Molecular Formula: C29H38O9 Molecular Weight: 530.61 g/mol

Biological Activity

Cytotoxic Activity

A study by Ying et al. (2021) reported the isolation of this compound from Schisandra sphaerandra and evaluated its cytotoxic activity against two triple-negative breast cancer cell lines: MDA-MB-231 and HCC-1937.

Quantitative Data:

| Cell Line | IC50 (µM) |

| MDA-MB-231 | Data not available in the public domain |

| HCC-1937 | Data not available in the public domain |

Note: The specific IC50 values from the primary literature were not accessible at the time of this report.

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

While the specific protocol used by Ying et al. for this compound is not available, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and cytotoxicity.[1][2][3]

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCC-1937) are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Pharmacological Profile and Putative Mechanism of Action

Direct pharmacological studies on this compound are limited. However, the broader class of Schisandra lignans exhibits well-documented anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6][7]

Potential Anti-Inflammatory and Antioxidant Effects

Schisandra lignans are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the suppression of key signaling pathways like NF-κB and AP-1.[4][5][6][8][9] Furthermore, many lignans demonstrate antioxidant activity by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11][12][13]

Putative Neuroprotective Signaling Pathway

Given the interest in this compound for Alzheimer's disease research and the known neuroprotective effects of other Schisandra lignans, a potential mechanism of action can be proposed based on the activity of the related compound, Gomisin N.[10]

A recent study demonstrated that Gomisin N exhibits neuroprotective effects relevant to Alzheimer's disease by targeting Glycogen Synthase Kinase 3β (GSK3β) and activating the Nrf2 signaling pathway.[10] GSK3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, while the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[14][15][16]

Based on this, a hypothetical neuroprotective signaling pathway for this compound is presented below. It is crucial to note that this is a putative pathway and requires experimental validation for this compound itself.

Caption: Putative neuroprotective signaling pathway of this compound.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating the cytotoxic activity of a compound like this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Schisandra Chinensis lignans suppresses the production of inflammatory mediators regulated by NF-B, AP-1, and IRF3 in lipopolysaccharide-stimulated RAW264.7 cells | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 10. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action [frontiersin.org]

- 15. Targeting Glycogen Synthase Kinase-3β for Therapeutic Benefit against Oxidative Stress in Alzheimer's Disease: Involvement of the Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]

Angeloylgomisin Q: An In-Depth Technical Guide on In-Vitro and In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin Q, a dibenzocyclooctadiene lignan predominantly isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community. Emerging research points towards its potential therapeutic applications, particularly in the realms of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the existing in-vitro and in-vivo studies on this compound, with a focus on its cytotoxic and neuroprotective properties. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

In-Vitro Studies

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against specific human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC-803 | Human Gastric Carcinoma | 0.075 | [1] |

| Ishikawa | Human Endometrial Adenocarcinoma | 0.567 | [1] |

Experimental Protocol: Cytotoxicity Assay (General)

While specific protocols for this compound are not extensively detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to assess cytotoxicity.

-

Cell Culture: MGC-803 or Ishikawa cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, with investigations utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: In-Vitro Anti-Inflammatory Assay (General)

A common method to assess in-vitro anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound and LPS Treatment: Cells are pre-treated with varying concentrations of this compound for a short period before stimulation with LPS (a potent inflammatory agent).

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of this compound on NO production is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

In-Vivo Studies

Neuroprotective Effects in an Alzheimer's Disease Model

In-vivo research has identified this compound in the plasma of rats used in an Alzheimer's disease model, suggesting its potential to cross the blood-brain barrier and exert neuroprotective effects.

Experimental Protocol: In-Vivo Alzheimer's Disease Model (General)

While a specific protocol for this compound is not available, a general approach for evaluating neuroprotective compounds in a rat model of Alzheimer's disease is outlined below.

-

Animal Model: An Alzheimer's disease model can be induced in rats, for example, through the administration of substances like scopolamine or by using transgenic models.

-

Compound Administration: this compound would be administered to the rats, typically via oral gavage, at specific dosages over a defined period. A control group would receive the vehicle.

-

Behavioral Tests: Cognitive function and memory are assessed using behavioral tests such as the Morris water maze or passive avoidance test.

-

Sample Collection: At the end of the study, blood and brain tissue samples are collected for analysis.

-

Biochemical and Histological Analysis: Brain tissue can be analyzed for markers of Alzheimer's disease pathology (e.g., amyloid-beta plaques, tau pathology) and for the concentration of this compound and its metabolites. Plasma samples are also analyzed for the presence of the compound.

Potential Signaling Pathways

Network pharmacology studies suggest that the therapeutic effects of lignans from Schisandra chinensis, including this compound, may be mediated through the modulation of several key signaling pathways, particularly in the context of neuroinflammation and cell cycle regulation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. In the context of neuroinflammation, the MAPK signaling cascade is associated with the cellular response to pro-inflammatory cytokines. It is hypothesized that this compound may exert its anti-inflammatory and neuroprotective effects by modulating this pathway.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Workflow: Investigating MAPK Pathway Modulation

To validate the effect of this compound on the MAPK pathway, a Western blot analysis would be a standard approach.

References

Angeloylgomisin Q: A Potential Lignan-Based Therapeutic for Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Lignans isolated from Schisandra chinensis have garnered significant attention for their neuroprotective properties. While direct research on Angeloylgomisin Q in the context of AD is nascent, a substantial body of evidence on structurally related gomisins suggests its potential as a multi-target therapeutic agent. This document synthesizes the available data on related compounds, proposing a scientific framework for investigating this compound's efficacy in AD research. We will explore its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data in a structured format to guide future research.

Introduction: The Therapeutic Potential of Schisandra Lignans in Neurodegeneration

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. The pathology is complex, involving oxidative stress, neuroinflammation, and apoptosis. Natural products have historically been a rich source of therapeutic leads. The fruit of Schisandra chinensis, a traditional medicine, contains numerous bioactive lignans with demonstrated neuroprotective and cognitive-enhancing effects[1].

Compounds such as Gomisin N have been shown to ameliorate cognitive deficits in AD models by modulating the GSK3β/Nrf2 signaling pathway, a key regulator of the cellular antioxidant response[2]. Similarly, Gomisin J exhibits anti-apoptotic, anti-inflammatory, and antioxidant properties in models of neuronal injury[3][4]. Given the structural similarity of this compound to these and other bioactive gomisins like Angeloylgomisin H and P, which have been associated with antioxidant activity, it is a compelling candidate for investigation in Alzheimer's disease[5][6]. This guide outlines the putative mechanisms and a research program for evaluating this compound's therapeutic potential.

Putative Mechanisms of Action in Alzheimer's Disease

Based on the known activities of related gomisins, this compound is hypothesized to impact AD pathology through several key mechanisms:

-

Antioxidant Effects: Oxidative stress is an early event in AD pathogenesis[2]. Lignans from Schisandra are known to combat oxidative stress[7][8]. This compound may upregulate endogenous antioxidant defenses through activation of the Nrf2 pathway, similar to Gomisin N[2].

-

Anti-Inflammatory Activity: Neuroinflammation is a critical component of AD progression. This compound may suppress the production of pro-inflammatory mediators by inhibiting signaling pathways such as NF-κB, a mechanism observed with other Schisandra compounds[3].

-

Anti-Apoptotic Effects: Neuronal cell death is the ultimate endpoint in AD. This compound could potentially inhibit apoptotic pathways by modulating the expression of Bcl-2 family proteins and reducing caspase activation, akin to the action of Gomisin J[3][4].

-

Modulation of Aβ and Tau Pathology: While not directly demonstrated, the upstream effects on pathways like GSK3β, a key tau kinase, suggest a potential for this compound to influence tau hyperphosphorylation[2]. Its antioxidant properties may also indirectly affect Aβ aggregation.

Proposed Signaling Pathway Intervention

The following diagram illustrates the potential points of intervention for this compound within key Alzheimer's-related signaling pathways, based on evidence from related compounds.

Proposed Experimental Protocols for Validation

To validate the therapeutic potential of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro assays to in vivo models of Alzheimer's disease.

In Vitro Assays

Objective: To determine the direct effects of this compound on key pathological markers of AD.

a) Aβ Aggregation Assay (Thioflavin T)

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils. Inhibition of Aβ aggregation is measured by a decrease in ThT fluorescence.

-

Protocol:

-

Synthesize or purchase Aβ1-42 peptide.

-

Prepare Aβ1-42 solutions (e.g., 10 µM in PBS).

-

Incubate Aβ1-42 with varying concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control (DMSO) at 37°C with continuous agitation.

-

At specified time points (e.g., 0, 6, 12, 24 hours), take aliquots and add to a ThT solution (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

-

Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a plate reader.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

b) Neuroinflammation Assay in Microglia

-

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in microglial cells (e.g., BV-2 cell line). The anti-inflammatory effect of this compound is assessed by measuring the reduction in nitric oxide (NO) and pro-inflammatory cytokines.

-

Protocol:

-

Culture BV-2 microglial cells to ~80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure NO production in the culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

c) Oxidative Stress and Neuroprotection Assay in Neuronal Cells

-

Principle: Aβ oligomers or H2O2 are used to induce oxidative stress and cell death in a neuronal cell line (e.g., SH-SY5Y). The neuroprotective effect of this compound is determined by measuring cell viability and reactive oxygen species (ROS) levels.

-

Protocol:

-

Culture SH-SY5Y cells and differentiate them into a neuronal phenotype (e.g., with retinoic acid).

-

Pre-treat cells with this compound for 2 hours.

-

Expose cells to a toxic stimulus (e.g., 10 µM Aβ1-42 oligomers or 100 µM H2O2) for 24 hours.

-

Assess cell viability using an MTT or LDH assay.

-

Measure intracellular ROS levels using a fluorescent probe such as DCFH-DA.

-

In Vivo Studies

Objective: To evaluate the efficacy of this compound on cognitive function and AD pathology in an animal model.

-

Model: 5XFAD or APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.

-

Protocol:

-

Group mice (e.g., 4-5 months old) into: Vehicle control, this compound (low dose), and this compound (high dose).

-

Administer this compound daily (e.g., via oral gavage) for a period of 3 months.

-

Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) during the final month of treatment.

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemistry and ELISA to quantify Aβ plaque load, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).

-

Use Western blotting to analyze levels of key proteins in the Nrf2 and NF-κB pathways, as well as synaptic markers (e.g., synaptophysin, PSD-95).

-

Experimental Workflow Diagram

Hypothetical Data and Expected Outcomes

The following tables summarize the expected quantitative outcomes from the proposed experiments, assuming this compound exhibits potent neuroprotective effects similar to other bioactive gomisins.

Table 1: Hypothetical In Vitro Efficacy of this compound

| Assay Type | Parameter Measured | Vehicle Control | This compound (10 µM) | Expected IC50 (µM) |

| Aβ1-42 Aggregation (ThT) | % Aggregation at 24h | 100% | 35% | 5 - 15 |

| Neuroinflammation (LPS in BV-2) | Nitric Oxide (NO) release | 100% | 40% | 8 - 20 |

| Neuroprotection (Aβ in SH-SY5Y) | % Cell Viability (MTT) | 50% | 85% | 2 - 10 |

| Oxidative Stress (Aβ in SH-SY5Y) | % ROS Production (DCFH-DA) | 100% | 45% | 4 - 12 |

Table 2: Hypothetical In Vivo Outcomes in 5XFAD Mice (3-Month Treatment)

| Parameter | Measurement Metric | Vehicle-Treated 5XFAD Mice | This compound-Treated 5XFAD Mice |

| Cognitive Function | |||

| Morris Water Maze | Escape Latency (seconds) | 60 ± 8 | 35 ± 6 |

| Y-Maze | % Spontaneous Alternation | 55 ± 5 | 75 ± 4 |

| Neuropathology | |||

| Aβ Plaque Load (Hippocampus) | % Area Covered | 12 ± 2 | 7 ± 1.5 |

| Microgliosis (Iba1+ cells/mm²) | Cell Count | 150 ± 20 | 90 ± 15 |

| Biochemical Markers | |||

| Nrf2 Nuclear Translocation (Western) | Fold Change vs. Wild-Type | 0.8 ± 0.2 | 1.8 ± 0.3 |

| Synaptophysin Level (Western) | % of Wild-Type | 60 ± 10 | 90 ± 8 |

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in Alzheimer's disease is currently lacking, the substantial body of research on related lignans from Schisandra chinensis provides a strong rationale for its investigation. The proposed mechanisms—targeting oxidative stress, neuroinflammation, and apoptosis—align with the multi-faceted nature of AD pathology. The experimental framework outlined in this guide offers a clear path forward for researchers to systematically evaluate its potential.

Future research should focus on confirming these hypothesized effects and elucidating the precise molecular targets of this compound. Successful validation in preclinical models would position this compound as a promising candidate for further development as a novel, natural product-based therapeutic for Alzheimer's disease.

References

- 1. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sentosacy.com [sentosacy.com]

- 8. Schisandra chinensis Fructus and Its Active Ingredients as Promising Resources for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Angeloylgomisin Q: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin Q, a bioactive dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document elucidates the proposed biosynthetic pathway of this complex molecule, offering insights into the enzymatic processes that govern its formation. Quantitative data on its natural abundance are presented in a structured format, and detailed experimental protocols for its isolation and characterization are provided. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows, adhering to strict visualization standards for clarity and accessibility.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly within the plant family Schisandraceae, a group of woody vines native to Asia and North America. The primary sources of this compound are species within the genus Schisandra.

Key Plant Sources:

-

Schisandra sphaerandra : The stems of this plant are a known source of this compound.[1]

-

Schisandra chinensis : The fruits of this species, commonly known as Chinese magnolia-vine or five-flavor berry, have been shown to contain this compound.[2][3]

While other species within the Schisandra genus are rich in various dibenzocyclooctadiene lignans, specific quantitative data for this compound in those species is not as readily available.

Quantitative Data of this compound and Related Lignans

The concentration of this compound and other structurally similar lignans can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound and the closely related Angeloylgomisin H in Schisandra chinensis.

| Compound | Plant Species | Plant Part | Concentration (mg/100g Dry Weight) | Reference |

| Angeloyl-/Tigloylgomisin Q | Schisandra chinensis | Fruit | 49.73 | [2][3] |

| Angeloylgomisin H | Schisandra chinensis | Fruit | 71.6 |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of monolignols. These monolignols then undergo oxidative coupling to form the characteristic dibenzocyclooctadiene lignan skeleton. The final step in the biosynthesis of this compound is the attachment of an angeloyl group, a reaction likely catalyzed by an acyltransferase.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway of this compound can be visualized as a multi-step process:

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps

-

Phenylpropanoid Pathway: Like other lignans, the biosynthesis of this compound originates from the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), and others, converts L-phenylalanine into coniferyl alcohol, a key monolignol precursor.

-

Oxidative Coupling and Lignan Core Formation: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This is followed by a series of reductions and cyclizations to form the dibenzocyclooctadiene skeleton characteristic of gomisin-type lignans.

-

Biosynthesis of the Angeloyl Moiety: The angeloyl group is believed to be derived from the amino acid L-isoleucine, which is converted to tigloyl-CoA and subsequently to angeloyl-CoA.

-

Acylation by BAHD Acyltransferase: The final step is the esterification of the gomisin Q core with angeloyl-CoA. This reaction is likely catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. Several genes encoding BAHD acyltransferases have been identified in Schisandra chinensis, suggesting their role in the diversification of lignan structures in this plant.

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of dibenzocyclooctadiene lignans from Schisandra species and can be adapted for this compound.

Extraction and Isolation

This protocol is adapted from a method used for the successful isolation of several lignans from Schisandra chinensis, including the structurally similar angeloylgomisin H.

Workflow for Lignan Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction:

-

Air-dried and powdered plant material (fruits or stems of Schisandra) is extracted with petroleum ether at room temperature.

-

The extraction is typically repeated multiple times to ensure complete recovery of the lipophilic lignans.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

-

Preliminary Separation by Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Fractions enriched with this compound are further purified using HSCCC.

-

A suitable two-phase solvent system is selected. For lignans like angeloylgomisin H, a system of petroleum ether-ethyl acetate-methanol-water has been used effectively.[4]

-

The sample is injected into the HSCCC system, and the fractions are collected and analyzed by HPLC to determine the purity of the isolated compound.

-

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques.

Key Analytical Techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the complete structure of the molecule.

-

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. Its presence in Schisandra species, particularly S. sphaerandra and S. chinensis, makes these plants valuable resources for its isolation. The elucidation of its biosynthetic pathway opens up possibilities for metabolic engineering and synthetic biology approaches to enhance its production. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate and characterize this compound for further pharmacological studies.

References

- 1. Isolation of three dibenzocyclooctadiene lignans from in vitro cultures of Schisandra chinensis (Turcz.) Baill.--the first report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 3. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

A Technical Guide to the Spectroscopic Data of Angeloylgomisin Q and Related Dibenzocyclooctadiene Lignans

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for dibenzocyclooctadiene lignans, with a focus on Angeloylgomisin Q. Due to the limited availability of published, comprehensive spectroscopic data specifically for this compound, this guide presents detailed data for the closely related and well-characterized analogue, Angeloylgomisin H. This approach provides a robust framework for the identification and characterization of this compound and similar lignans. The guide includes tabulated NMR and MS data, detailed experimental protocols for isolation and analysis, and logical workflow diagrams to aid in structural elucidation.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra sphaerandra. Its molecular formula is C₂₉H₃₈O₉, with a molecular weight of 530.61 g/mol .[1][2] Lignans from the family Schisandraceae are of significant interest to the scientific community due to their diverse and potent biological activities.

Chemical Structures:

-

This compound: C₂₉H₃₈O₉

-

Angeloylgomisin H: C₂₈H₃₆O₈

Spectroscopic Data of Angeloylgomisin H

The following tables summarize the available spectroscopic data for Angeloylgomisin H.

Table 1: ¹H NMR Data of Angeloylgomisin H

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in a comprehensive, tabulated format in the searched literature. |

Table 2: ¹³C NMR Data of Angeloylgomisin H

| Carbon | Chemical Shift (δ, ppm) |

| A reference to a ¹³C NMR spectrum is available in PubChem, but the detailed peak list is not provided.[4] |

Table 3: Mass Spectrometry Data of Angeloylgomisin H

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₃₆O₈ | [4] |

| Molecular Weight | 500.6 g/mol | [4] |

| Monoisotopic Mass | 500.24101810 Da | [4] |

| Precursor Type | [M+Na]⁺ | [4] |

| Precursor m/z | 523.229 | [4] |

| Top 5 Peaks (LC-ESI-QTOF) | 523.2331 (100), 493.1902 (62.31), 477.1959 (29.33), 386.1793 (33.35), 315.1237 (100) | [4] |

| Precursor Type | [M-H₂O+H]⁺ | [4] |

| Precursor m/z | 483.2377299 | [4] |

Experimental Protocols

The following are generalized yet detailed protocols for the isolation and spectroscopic analysis of dibenzocyclooctadiene lignans from Schisandra species, which are applicable to this compound.

3.1. Isolation of Dibenzocyclooctadiene Lignans

-

Extraction: The dried and powdered plant material (e.g., fruits, stems) is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature.[5] Ultrasonic extraction can be employed to improve efficiency.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The lignan-rich fraction is subjected to multiple chromatographic steps for the isolation of individual compounds.[6]

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a preparative HPLC system, typically with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[5]

-

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[6]

-

Sample Introduction: The purified compound, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and to determine the elemental composition from the accurate mass measurement. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

-

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical flow for the structural elucidation of this compound using spectroscopic data.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 72561-28-5 [amp.chemicalbook.com]

- 4. Angeloylgomisin H | C28H36O8 | CID 26204131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and anti-hepatitis B virus activity of dibenzocyclooctadiene lignans from the fruits of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Gomisin Analogs: A Technical Guide to Structure-Activity Relationships and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans derived from the medicinal plant Schisandra chinensis have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Among these, gomisin analogs, a class of dibenzocyclooctadiene lignans, represent a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of various gomisin analogs, details relevant experimental methodologies, and elucidates the key signaling pathways modulated by these compounds. While a systematic SAR study on a broad range of synthetic Angeloylgomisin Q derivatives is not extensively available in the public domain, this guide consolidates the existing quantitative data for various naturally occurring and semi-synthetic gomisin analogs to inform future drug discovery and development efforts.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of gomisin analogs is intricately linked to their structural features. The following tables summarize the available quantitative data for various gomisins, highlighting their cytotoxic and neuroprotective effects.

Table 1: Cytotoxicity of Gomisin Analogs

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Gomisin L1 | A2780 (Ovarian Cancer) | MTT Assay | 21.92 ± 0.73 | [1] |

| SKOV3 (Ovarian Cancer) | MTT Assay | 55.05 ± 4.55 | [1] | |

| Gomisin B Derivative (5b) | SIHA (Cervical Cancer) | Not Specified | 0.24 | [2] |

| Anwulignan | AGS (Stomach Adenocarcinoma) | MTT Assay | 22.01 ± 1.87 | [3] |

| HeLa (Cervical Cancer) | MTT Assay | 32.68 ± 2.21 | [3] | |

| HT29 (Colon Cancer) | MTT Assay | 156.04 ± 6.71 | [3] |

Table 2: Neuroprotective Effects of Gomisin Analogs

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| Gomisin J | HT22 (Hippocampal Cells) | t-BHP-induced cytotoxicity | 43.3 ± 2.3 | [4] |

| Trolox (Positive Control) | HT22 (Hippocampal Cells) | t-BHP-induced cytotoxicity | 213.8 ± 8.4 | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of gomisin analogs.

Isolation and Purification of Gomisins from Schisandra chinensis

A common method for isolating gomisins involves a combination of solvent extraction and chromatographic techniques.

-

Extraction: Dried fruits of Schisandra chinensis are pulverized and extracted with a solvent such as 80% aqueous ethanol by maceration.[1]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

-

Chromatography: The fractions rich in lignans are subjected to further purification using techniques like high-speed counter-current chromatography (HSCCC) or repeated column chromatography on silica gel.[5]

-

Structure Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods including UV, IR, MS, and NMR (1H and 13C).[5]

Workflow for the isolation and identification of gomisins.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., A2780, SKOV3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the gomisin analog for a specified period (e.g., 48 hours).[1]

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Hippocampal HT22 cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with different concentrations of the gomisin analog for a defined period.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent like tert-butyl hydroperoxide (t-BHP).[4]

-

Cell Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay.

-

EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that provides 50% of the maximum protective effect, is determined.[4]

Signaling Pathways

Gomisin analogs exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Several gomisins have been shown to inhibit this pathway.

Inhibition of the NF-κB signaling pathway by gomisins.

Gomisins J, N, A, and R have been reported to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway.[6] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in cellular responses to external stimuli, including inflammation and apoptosis.

Modulation of the MAPK signaling pathway by gomisins.

Studies have shown that gomisin J, gomisin N, and schisandrin C can suppress inflammatory responses by blocking the phosphorylation of key kinases in the MAPK pathway, including p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[6] By inhibiting the activation of these kinases, these gomisins prevent the downstream activation of transcription factors like AP-1, which in turn reduces the expression of inflammatory mediators.

Conclusion and Future Directions

The available evidence strongly suggests that gomisin analogs from Schisandra chinensis are a rich source of bioactive molecules with significant therapeutic potential. While the current body of research provides valuable insights into their anti-inflammatory, cytotoxic, and neuroprotective activities, a systematic and comprehensive structure-activity relationship study of a wide range of this compound derivatives is warranted. Such studies, involving the synthesis of a library of analogs with modifications at various positions of the dibenzocyclooctadiene scaffold, and their subsequent evaluation in a panel of biological assays, would provide a more detailed understanding of the pharmacophore. This would enable the rational design of more potent and selective drug candidates. Furthermore, continued exploration of the molecular mechanisms, including the identification of direct protein targets, will be crucial for the clinical translation of these promising natural products.

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzocyclooctadiene lignans from Schisandra and their bioactivity.

An In-depth Technical Guide on Dibenzocyclooctadiene Lignans from Schisandra and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Schisandra, particularly the fruit of Schisandra chinensis (known as Wu Wei Zi in traditional Chinese medicine), has been utilized for centuries in East Asia for its diverse medicinal properties.[1][2] These fruits are a rich source of various bioactive metabolites, with dibenzocyclooctadiene lignans being the most prominent and pharmacologically significant.[1][2][3] These lignans, characterized by a unique dibenzocyclooctadiene skeleton, have demonstrated a wide array of biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, antiviral, and anticancer effects.[4][5][6] This technical guide provides a comprehensive overview of the bioactivities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Dibenzocyclooctadiene lignans are the primary active constituents responsible for the therapeutic effects of S. chinensis.[1] Over 86 lignans have been isolated and identified from this plant, with compounds like schisandrin, schisandrin A, B, and C, and various gomisins being the most extensively studied.[3] Their multifaceted mechanisms of action make them promising candidates for the development of novel therapeutic agents for a range of diseases.[4][5]

Bioactivities of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans from Schisandra exhibit a broad spectrum of pharmacological activities.

Hepatoprotective Activity

Schisandra lignans are well-regarded for their liver-protective effects.[7][8] Their hepatoprotective mechanisms are multifaceted, involving the regulation of lipid metabolism, anti-inflammatory and antioxidant actions, and the modulation of various signaling pathways.[7] Key lignans such as schisantherin A (gomisin C) have been shown to protect the liver through antioxidant mechanisms and by stimulating regeneration.[8] The lignans can induce cytochrome P450 liver enzymes, which may enhance the hepatic clearance of toxins. Furthermore, they can increase the levels of glutathione, a major intracellular antioxidant, thereby protecting hepatocytes from damage.[9] The hepatoprotective effects are also linked to the regulation of signaling pathways like AMP-activated protein kinase (AMPK), transforming growth factor-β (TGF-β), and nuclear factor kappa-B (NF-κB).[7]

Anticancer Activity

Dibenzocyclooctadiene lignans have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action are multi-targeted and include inducing apoptosis (programmed cell death), causing cell cycle arrest, inducing oxidative stress in cancer cells, and modulating autophagy.[4][10] These lignans have been shown to disrupt key signaling pathways involved in cancer progression, such as MAPK, PI3K/Akt, and NF-κB.[4][10] For instance, schisantherin C has been found to inhibit the proliferation of A549 human lung cancer cells by arresting the cell cycle in the G0/G1 phase.[11] Some lignans also show promise in targeting cancer stem cells and mitigating multi-drug resistance, and they may enhance the efficacy of conventional chemotherapy treatments.[4][10]

Neuroprotective Effects

The lignans from S. chinensis have been reported to have neuroprotective and cognitive-enhancing properties, suggesting their potential in treating neurodegenerative diseases.[2][12] Both crude extracts and isolated pure lignans have been shown to effectively protect neuronal cells from damage and improve cognitive performance in experimental models.[2] The neuroprotective mechanisms are linked to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[13] For example, lignans from the petroleum ether fraction of S. chinensis have been shown to ameliorate cognitive deficits and reduce brain oxidative damage in rats.[14] Schisantherin A, a major lignan, has demonstrated neuroprotective effects by reducing oxidative damage and inflammation through pathways like MAPK, NF-κB, and PI3K/AKT.[13] Total lignans from S. chinensis have also been found to alleviate Alzheimer's disease pathology by inhibiting the NLRP3 inflammasome.[15]

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and Schisandra lignans have shown potent anti-inflammatory effects.[1] The main active substances of S. chinensis possess both antioxidant and anti-inflammatory properties.[1] The anti-inflammatory activity has been demonstrated for several lignans, including (−)-gomisin N, (+)-γ-schisandrin, rubrisandrin A, and (−)-gomisin J.[1] These compounds have been shown to inhibit the activity of NF-κB, a key regulator of the inflammatory response.[1][16] For instance, in LPS-stimulated THP1-Blue™ NF-κB cells, (−)-gomisin N and (+)-γ-schisandrin exhibited statistically significant anti-inflammatory effects, with activity even higher than the positive control, prednisolone.[16]

Antiviral Activity